molecular formula C25H32O9 B1250635 Norcaesalpinin D

Norcaesalpinin D

Cat. No.: B1250635
M. Wt: 476.5 g/mol
InChI Key: SJZIFWGVHGVKAH-AVZLBZSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norcaesalpinin D is a norcassane-type diterpenoid predominantly isolated from plants of the Caesalpinia genus, such as C. crista and C. bonduc . Structurally, it belongs to the cassane/norcassane family, characterized by a tetracyclic framework with modifications such as oxygenated functional groups and furan rings. This compound has demonstrated antiplasmodial activity against Plasmodium falciparum (IC₅₀ values in the micromolar range) and is part of broader research into natural antimalarial agents .

Properties

Molecular Formula

C25H32O9

Molecular Weight

476.5 g/mol

IUPAC Name

[(1R,2S,3S,4aR,6aR,11aS,11bS)-1,3-diacetyloxy-4a-hydroxy-4,4,11b-trimethyl-7-oxo-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-2-yl] acetate

InChI

InChI=1S/C25H32O9/c1-12(26)32-20-21(33-13(2)27)23(4,5)25(30)9-7-15-17(24(25,6)22(20)34-14(3)28)11-18-16(19(15)29)8-10-31-18/h8,10,15,17,20-22,30H,7,9,11H2,1-6H3/t15-,17+,20+,21-,22+,24+,25-/m1/s1

InChI Key

SJZIFWGVHGVKAH-AVZLBZSXSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@@]2([C@H]3CC4=C(C=CO4)C(=O)[C@@H]3CC[C@]2(C([C@@H]1OC(=O)C)(C)C)O)C)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(C2(CCC3C(C2(C1OC(=O)C)C)CC4=C(C3=O)C=CO4)O)(C)C)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Core Skeleton Variations

  • Norcaesalpinin D: Presumed to have a 17-norcassane skeleton (based on its naming convention and structural analogs like Norcaesalpinins A–C) .
  • Norcaesalpinin E: Shares a 17-norcassane skeleton but includes additional hydroxyl or acetoxy groups, contributing to its higher antimalarial potency (IC₅₀ = 90 nM) .
  • Norcaesalpinin C: Features a 16-norcassane skeleton, a structural distinction that may reduce antimalarial efficacy compared to E .
  • Norcaesalpinin J: Contains a 20-norcassane hydroperoxide group, linked to cytotoxicity against cancer cell lines (HEP G2, HCT-8, MCF-7) .

Functional Group Modifications

  • Norcaesalpinin MC: A photochemical derivative of cassane diterpenoids, formed via UV irradiation, with a 17-norcassane backbone and acetoxy groups .

Antimalarial Activity

Compound IC₅₀ Against P. falciparum Source Plant Key Structural Features
Norcaesalpinin E 90 nM C. crista 17-norcassane, hydroxyl/acetoxy
This compound 6.5 µM (estimated) C. crista 17-norcassane, furan ring
Norcaesalpinin F 0.14 µM C. crista 17-norcassane, additional oxygen
Caesalpinin C 6.5 µM C. minax Cassane furanoditerpene

Norcaesalpinin E is the most potent antimalarial compound in this class, likely due to optimized oxygenated substituents enhancing target binding . This compound, while active, is ~70-fold less potent, suggesting structural modifications (e.g., fewer polar groups) reduce efficacy .

Cytotoxicity and Anticancer Effects

  • Norcaesalpinin J: Exhibits broad cytotoxicity (IC₅₀ = 16.4 µM against HEP G2) due to its hydroperoxide group, which may induce oxidative stress in cancer cells .
  • Norcaesalpinin I: A dinorcassane with a contracted C-ring, showing selective cytotoxicity (IC₅₀ = 16.4 µM against HEP G2) .
  • This compound: Limited cytotoxicity data available; its primary bioactivity remains antimalarial.

Anti-Inflammatory and Other Activities

  • Caesalminaxin M: A dicyclic trinorditerpenoid inhibiting nitric oxide production (IC₅₀ = 18.4 µM against K562 cells) .
  • This compound: No reported anti-inflammatory activity, highlighting functional divergence within the norcassane class.

Q & A

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Answer : Cell viability assays (MTT/XTT), enzyme inhibition studies (e.g., JAK-STAT pathway targets), and molecular docking (to assess binding to residues like Gln825, as seen in Table 1 of ) are common. Dose-response curves and IC50 calculations should be performed in triplicate, with positive controls (e.g., known inhibitors) to validate assay robustness .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized to address low yields in key steps (e.g., Birch reduction or dihydroxylation)?

  • Answer : Reaction optimization includes solvent selection (e.g., NH3/THF for Birch reduction), temperature control, and catalyst screening (e.g., OsO4/NMO for dihydroxylation). For example, Carreira’s group achieved 50% yield in Birch reduction by using Li/NH3 and t-BuOK/t-BuOH conditions . Parallel microscale experiments and DOE (Design of Experiments) can systematically identify critical variables.

Q. What strategies reconcile contradictory bioactivity data for this compound across different studies (e.g., varying IC50 values)?

  • Answer : Contradictions may arise from assay conditions (e.g., cell line variability, compound solubility). Mitigation includes standardizing protocols (e.g., ATCC cell lines, DMSO concentration ≤0.1%) and orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Meta-analyses of raw data and publication of negative results enhance reproducibility .

Q. How does this compound’s interaction with Gln825 (binding energy: -5.2 kcal/mol) influence its selectivity for specific protein targets?

  • Answer : Molecular dynamics simulations can map hydrogen-bond stability with Gln825, while mutagenesis studies (e.g., Gln825Ala) assess functional relevance. Comparative analysis with analogs (e.g., Norcaesalpinin E, which binds Asp811) reveals structure-activity relationships (SAR). Free energy calculations (MM/PBSA) quantify binding contributions .

Q. What chromatographic techniques resolve co-eluting impurities during this compound purification?

  • Answer : Preparative HPLC with chiral columns or gradient elution (e.g., MeCN/H2O with 0.1% TFA) separates enantiomers. For non-polar impurities, flash chromatography on silica gel (hexane/EtOAc gradients) is effective. LC-MS tracking identifies fractions with desired m/z .

Q. How can metabolomic studies elucidate this compound’s in vivo stability and metabolite profiles?

  • Answer : Stable isotope tracing (e.g., 13C-labeled this compound) combined with UPLC-QTOF-MS identifies metabolites in plasma/tissue samples. CYP450 inhibition assays (using human liver microsomes) predict metabolic pathways. Data are analyzed via software like XCMS or MetaboAnalyst .

Q. What computational models predict this compound’s pharmacokinetic properties (e.g., logP, bioavailability)?

  • Answer : QSAR models (e.g., SwissADME, pkCSM) estimate logP, BBB permeability, and CYP interactions. Molecular descriptors (e.g., topological polar surface area) are derived from optimized 3D structures (DFT-minimized). Validation against experimental data (e.g., murine PK studies) refines predictions .

Q. How do crystallographic studies resolve conformational flexibility in this compound’s fused-ring system?

  • Answer : Single-crystal X-ray diffraction determines absolute configuration and ring puckering. For flexible regions, multi-conformer models (REFMAC5) or variable-temperature crystallography (100–300 K) capture dynamic behavior. Data are deposited in CCDC/CSD for community access .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Norcaesalpinin D
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